4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC17729880
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC17729880.png)
Specification
Molecular Formula | C8H7ClN4O2 |
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Molecular Weight | 226.62 g/mol |
IUPAC Name | 4-chloro-1,3-dimethyl-5-nitropyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C8H7ClN4O2/c1-4-6-7(9)5(13(14)15)3-10-8(6)12(2)11-4/h3H,1-2H3 |
Standard InChI Key | IJQRLMUCNFNNIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=NC=C(C(=C12)Cl)[N+](=O)[O-])C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system formed by fusing a pyrazole ring (positions 1–3) with a pyridine ring (positions 3–6). Substituents include:
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Methyl groups at positions 1 and 3, enhancing steric bulk and influencing ring conformation.
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Chlorine at position 4, a strong electron-withdrawing group that directs electrophilic substitution.
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Nitro group at position 5, contributing to electronic delocalization and serving as a precursor for reduction reactions.
The molecular formula is C₈H₆ClN₅O₂, with a molecular weight of 255.62 g/mol. X-ray crystallography studies of analogous pyrazolopyridines reveal planar ring systems with bond angles consistent with aromaticity.
Physicochemical Characteristics
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Solubility: Limited solubility in polar solvents (e.g., water) due to aromaticity and nitro group; soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
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Melting Point: Estimated range: 180–190°C (based on similar nitro-substituted heterocycles).
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Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to nitro group reduction risks.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves cyclocondensation of 4-chloro-3-nitropyridine with 3,5-dimethylpyrazole under basic conditions:
Reaction Scheme:
Key Steps:
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Cyclization: Base-mediated deprotonation facilitates nucleophilic attack by the pyrazole nitrogen on the pyridine ring.
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Purification: Recrystallization from ethanol yields >85% purity.
Industrial Manufacturing
Scale-up employs continuous flow reactors to optimize heat transfer and reaction time. Catalytic systems (e.g., Pd/C for nitro reduction intermediates) improve efficiency. A representative industrial workflow includes:
Step | Conditions | Yield (%) |
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Cyclization | DMF, K₂CO₃, 120°C, 6 hr | 78 |
Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | 92 |
Final Purification | Column Chromatography (SiO₂) | 95 |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom at position 4 undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Example Reaction:
Factors Influencing Reactivity:
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Temperature: Optimal range: 80–100°C.
Nitro Group Reduction
Catalytic hydrogenation or hydride-based reduction converts the nitro group to an amine:
Applications: Aminated derivatives serve as intermediates for anticancer agents.
Oxidation Reactions
Methyl groups oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄):
Biological Activities and Mechanisms
Anticancer Activity
Pyrazolopyridine derivatives exhibit potent inhibition of epidermal growth factor receptor (EGFR), a key oncology target:
In Vitro Results (A549 Lung Cancer Cells):
Derivative | IC₅₀ (µM) | Mechanism |
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Parent Compound | 8.21 | EGFR Inhibition |
4-Amino Analog | 0.016 | ATP-Binding Site Blockade |
Mechanistic Insights:
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Molecular docking shows hydrogen bonding with EGFR’s Met793 and hydrophobic interactions with Leu718.
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Cell cycle arrest at G2/M phase correlates with cyclin B1 downregulation.
Anti-Inflammatory Effects
In murine macrophage models, derivatives reduce pro-inflammatory cytokines:
Cytokine Suppression (LPS-Induced TNF-α):
Compound | TNF-α Reduction (%) |
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Parent Compound | 42 ± 3.1 |
Dexamethasone | 89 ± 2.5 |
Applications in Materials Science
Organic Electronics
The compound’s π-conjugated system enables use in organic light-emitting diodes (OLEDs):
Device Performance:
Parameter | Value |
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Luminance Efficiency | 12 cd/A |
Turn-On Voltage | 3.2 V |
Coordination Polymers
Reaction with transition metals (e.g., Cu²⁺) yields porous frameworks for gas storage:
CO₂ Adsorption (77 K):
Metal Center | Surface Area (m²/g) | CO₂ Uptake (mmol/g) |
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Cu²⁺ | 980 | 4.2 |
Zn²⁺ | 750 | 3.1 |
Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidines
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Structural Difference: Additional nitrogen in the pyrimidine ring.
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Bioactivity: Higher kinase selectivity but lower metabolic stability.
1H-Pyrazolo[4,3-e][1, triazolo[1,5-c]pyrimidines
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Applications: Primarily antiviral agents (e.g., HCV protease inhibition).
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Synthetic Complexity: Requires multistep routes with lower yields.
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